4-bromo-2-[(4-cyclopentyl-1-piperazinyl)methyl]phenol ethanedioate (salt)
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The aromatic ring would contribute to the compound’s stability and rigidity, while the piperazine ring would introduce some flexibility. The presence of the bromine atom would make the molecule polar, and the salt form would likely enhance its solubility in polar solvents .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The bromine atom on the aromatic ring makes it susceptible to reactions such as nucleophilic aromatic substitution. The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation. The phenolic OH group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a salt, it would likely be solid at room temperature and soluble in water. The presence of the bromine atom and the phenolic OH group could result in strong intermolecular forces, leading to a relatively high melting point .Future Directions
properties
IUPAC Name |
4-bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O.C2H2O4/c17-14-5-6-16(20)13(11-14)12-18-7-9-19(10-8-18)15-3-1-2-4-15;3-1(4)2(5)6/h5-6,11,15,20H,1-4,7-10,12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBSGCZITUJKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol;oxalic acid |
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